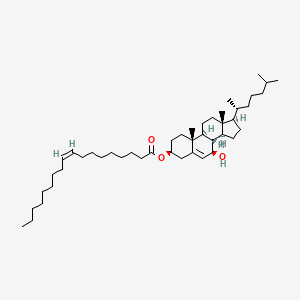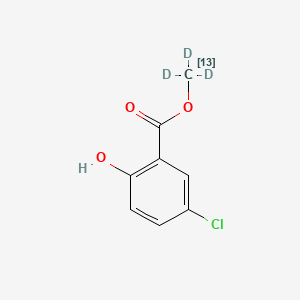
フェントラミン-d4 塩酸塩
概要
説明
Phentolamine-d4 Hydrochloride is the deuterium labeled version of Phentolamine Hydrochloride . Phentolamine Hydrochloride is a reversible, non-selective, and orally active blocker of α1 and α2 adrenergic receptors that expands blood vessels to reduce peripheral vascular resistance .
Molecular Structure Analysis
The molecular formula of Phentolamine-d4 Hydrochloride is C17H15D4N3O•HCl . The molecular weight is 321.8 g/mol .Physical And Chemical Properties Analysis
Phentolamine-d4 Hydrochloride is a solid substance . It’s slightly soluble in DMSO and Methanol . The exact melting and boiling points are not determined .科学的研究の応用
抗生物質有効性の向上
フェントラミンは、多剤耐性(MDR)グラム陰性菌に対するマクロライド系抗生物質の抗菌活性を高める能力について研究されています . 特に、MDR 細菌感染症は、治療選択肢が限られているため、臨床現場において大きな課題となっています。
神経保護と機能回復
研究により、フェントラミンは、軸索ミエリン形成を保護し、筋萎縮を予防し、神経損傷後の機能回復を促進することが示されています . これは、神経損傷や筋萎縮性疾患に関連する状態の治療における潜在的な用途を示唆しています。
慢性疼痛の管理
フェントラミンは、慢性疼痛の治療に、注入療法で使用されます . 疼痛管理におけるその適用は、血管拡張作用に基づいており、末梢血管抵抗を低下させることによって緩和をもたらします。
プロテオミクス研究
フェントラミン重水素化体であるフェントラミン-d4 塩酸塩は、安定同位体標識により、プロテオミクス研究において生化学的参照標準として使用されます . これにより、質量分析におけるより正確な定量が可能になります。
循環器研究
フェントラミンは、主に、特に褐色細胞腫の場合に、高血圧緊急時の管理に使用されます . 循環器研究における役割は、血圧調節およびアドレナリン受容体活性への影響を調べることにまで広がっています。
分子生物学的研究
分子生物学では、フェントラミン-d4 塩酸塩を使用して、薬物が細胞成分と相互作用する方法を研究できます。 これは、薬物の作用と耐性の分子メカニズムを理解するためのツールとして役立ちます .
神経科学への応用
フェントラミンは、特に脊髄損傷や軸索ニューロパチーに関連する研究において、神経科学研究で有望な結果を示しています . 神経系疾患の治療戦略の開発に貢献する可能性があります。
生化学的アッセイ
フェントラミン-d4 塩酸塩は、電子伝達系の解離やATP合成への影響など、その作用機序を調べるために、生化学的アッセイで使用されます . これらの研究は、新しい治療薬や戦略の発見につながる可能性があります。
作用機序
Target of Action
Phentolamine-d4 Hydrochloride primarily targets alpha-1 and alpha-2 adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in regulating the diameter of blood vessels and the contraction of smooth muscles .
Mode of Action
Phentolamine-d4 Hydrochloride acts as a reversible, competitive antagonist at alpha-1 and alpha-2 adrenergic receptors . By blocking these receptors, it prevents the binding of norepinephrine, a neurotransmitter that causes vasoconstriction and increases blood pressure . As a result, it induces vasodilation, or the widening of blood vessels .
Biochemical Pathways
The primary biochemical pathway affected by Phentolamine-d4 Hydrochloride is the norepinephrine-mediated vasoconstriction pathway . By blocking the alpha-adrenergic receptors, Phentolamine-d4 Hydrochloride inhibits this pathway, leading to vasodilation and a decrease in blood pressure .
Pharmacokinetics
Phentolamine-d4 Hydrochloride is administered through various routes including intravenously, intramuscularly, submucosally, and topically . The compound is metabolized in the liver and has an elimination half-life of 19 minutes . These properties influence its bioavailability and duration of action .
Result of Action
The primary molecular effect of Phentolamine-d4 Hydrochloride is the blockade of alpha-adrenergic receptors , leading to vasodilation . On a cellular level, this results in a relaxation of vascular smooth muscles . Clinically, this leads to a decrease in blood pressure and is used to treat hypertensive episodes .
Action Environment
The action of Phentolamine-d4 Hydrochloride can be influenced by various environmental factors. For instance, the presence of other vasoactive substances can potentiate or diminish its vasodilatory effect . Additionally, the physiological state of the patient, such as their baseline blood pressure and the presence of any underlying conditions, can also impact the drug’s efficacy and stability .
Safety and Hazards
将来の方向性
Phentolamine, the non-deuterated version of Phentolamine-d4, has been used in the treatment of hypertensive emergencies, as well as chronic and emergent pain . A recent study suggests that Phentolamine may hold significant promise in treating nerve injuries and denervation induced muscle atrophy following peripheral nerve injury . Given that Phentolamine-d4 Hydrochloride is the deuterium labeled version of Phentolamine, it could potentially be used in similar applications, particularly in research settings where the deuterium label may be useful for tracking the compound.
生化学分析
Biochemical Properties
Phentolamine-d4 Hydrochloride, like its parent compound, is known to interact with α1 and α2 adrenergic receptors . These receptors are proteins that play crucial roles in the sympathetic nervous system, mediating the body’s “fight or flight” response . By blocking these receptors, Phentolamine-d4 Hydrochloride can cause vasodilation, reducing peripheral vascular resistance .
Cellular Effects
Phentolamine-d4 Hydrochloride, through its action on α1 and α2 adrenergic receptors, can influence various cellular processes. For instance, it can affect cell signaling pathways related to vasoconstriction and vasodilation . It can also impact gene expression related to these pathways .
Molecular Mechanism
The molecular mechanism of Phentolamine-d4 Hydrochloride involves its binding to α1 and α2 adrenergic receptors, thereby blocking their function . This blockade leads to a relaxation of systemic vasculature, leading to hypotension . Unlike selective α1 blockers, Phentolamine-d4 Hydrochloride also inhibits α2 receptors, which function predominantly as presynaptic negative feedback for norepinephrine release .
Temporal Effects in Laboratory Settings
For instance, its clinical use for hypertension was halted due to cardiovascular and gastrointestinal adverse effects with the prolonged use of large oral doses .
Metabolic Pathways
Phentolamine-d4 Hydrochloride is likely to be involved in similar metabolic pathways as Phentolamine Hydrochloride. Some evidence suggests that Phentolamine Hydrochloride also stimulates beta-adrenergic receptors, thereby causing peripheral vasodilation .
Subcellular Localization
Given its function as an adrenergic receptor antagonist, it’s likely that it localizes to the cell membrane where these receptors are typically found .
特性
IUPAC Name |
3-[4-methyl-N-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]anilino]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O.ClH/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H/i9D2,10D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEJFGFQYKDAPM-PQDNHERISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N=C(N1)CN(C2=CC=C(C=C2)C)C3=CC(=CC=C3)O)([2H])[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt](/img/structure/B584411.png)
![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea](/img/structure/B584412.png)







![N-[2-[4-(butylcarbamoylsulfamoyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide](/img/structure/B584430.png)
![DL-Propranolol-[4-3H] hydrochloride](/img/structure/B584432.png)